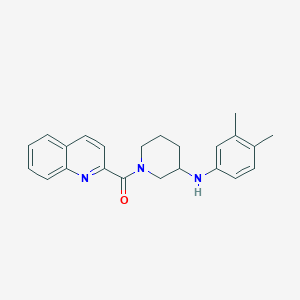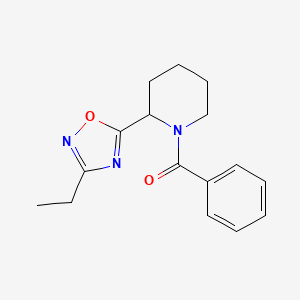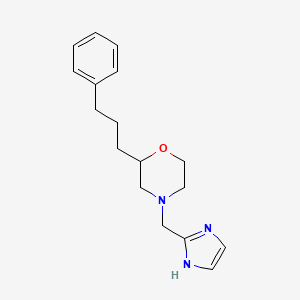
(2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide
Übersicht
Beschreibung
(2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide, also known as C646, is a small molecule inhibitor of histone acetyltransferase (HAT) activity. It was first synthesized in 2009 by a team of researchers led by Jun Qi at the University of Michigan. C646 has since been used extensively in scientific research to study the role of HATs in various biological processes.
Wirkmechanismus
(2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide works by binding to the catalytic domain of p300/CBP and blocking its HAT activity. This prevents the acetylation of histone proteins, which can affect gene expression and chromatin structure. (2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide has been shown to be highly selective for p300/CBP, with little to no effect on other HAT enzymes.
Biochemical and Physiological Effects:
(2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide has been shown to have a number of biochemical and physiological effects, particularly in cancer cells. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. (2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, (2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide in lab experiments is its high selectivity for p300/CBP. This allows researchers to specifically target the activity of these enzymes without affecting other HATs. Another advantage is that (2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using (2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide is that it can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. In addition, (2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over time.
Zukünftige Richtungen
There are several future directions for research involving (2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide. One area of interest is in the development of more potent and selective inhibitors of p300/CBP. Another area of interest is in the study of the role of p300/CBP in various biological processes, including development, aging, and disease. Finally, (2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide may have potential as a therapeutic agent for the treatment of cancer and other diseases, although more research is needed to determine its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
(2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide has been used in a wide range of scientific research applications, particularly in the study of epigenetics and cancer. HATs are enzymes that add acetyl groups to histone proteins, which can affect gene expression and chromatin structure. (2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide inhibits the activity of the HAT enzyme p300/CBP, which has been implicated in various biological processes, including cell proliferation, differentiation, and apoptosis. By inhibiting p300/CBP, (2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide can help researchers better understand the role of HATs in these processes.
Eigenschaften
IUPAC Name |
(2S)-N-(4,7-dimethyl-2-oxochromen-6-yl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-8-6-15(20)22-13-5-9(2)12(7-10(8)13)18-16(21)11-3-4-14(19)17-11/h5-7,11H,3-4H2,1-2H3,(H,17,19)(H,18,21)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTJKXQAUSRDBY-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3CCC(=O)N3)C(=CC(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1NC(=O)[C@@H]3CCC(=O)N3)C(=CC(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-N-(2-phenylethyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B3811769.png)

![2-{2-[5-(1-benzofuran-2-yl)-4-phenyl-1H-imidazol-1-yl]ethoxy}ethanol](/img/structure/B3811789.png)
![2-(1-(3-methoxybenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B3811805.png)

![ethyl (1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B3811824.png)
![4-methyl-2-{2-oxo-2-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]ethyl}phthalazin-1(2H)-one](/img/structure/B3811829.png)

![2-[3-(1,3-benzodioxol-5-yl)propanoyl]-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3811839.png)
![1'-[(6-methyl-2-pyridinyl)methyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B3811845.png)
![5-(acetylamino)-2-chloro-N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]benzamide](/img/structure/B3811854.png)
![2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3811861.png)
